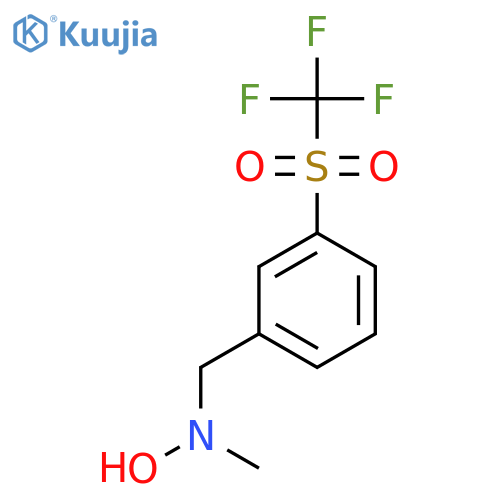Cas no 2228188-14-3 (N-methyl-N-(3-trifluoromethanesulfonylphenyl)methylhydroxylamine)
N-メチル-N-(3-トリフルオロメタンスルホニルフェニル)メチルヒドロキシルアミンは、有機合成化学において有用な中間体として知られる化合物です。特に、トリフルオロメタンスルホニル基(-SO₂CF₃)を有するため、高い電子求引性を示し、求核置換反応や環化反応などの反応性が向上します。N-メチルヒドロキシルアミン部分は、さまざまな官能基との反応性を有し、複雑な分子骨格の構築に寄与します。また、この化合物は安定性が高く、取り扱いが比較的容易である点も特徴です。医薬品や農薬、機能性材料の合成中間体としての応用が期待されています。

2228188-14-3 structure
商品名:N-methyl-N-(3-trifluoromethanesulfonylphenyl)methylhydroxylamine
N-methyl-N-(3-trifluoromethanesulfonylphenyl)methylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- N-methyl-N-(3-trifluoromethanesulfonylphenyl)methylhydroxylamine
- N-methyl-N-[(3-trifluoromethanesulfonylphenyl)methyl]hydroxylamine
- 2228188-14-3
- EN300-1990196
-
- インチ: 1S/C9H10F3NO3S/c1-13(14)6-7-3-2-4-8(5-7)17(15,16)9(10,11)12/h2-5,14H,6H2,1H3
- InChIKey: YNBPJULZGKFTLW-UHFFFAOYSA-N
- ほほえんだ: S(C(F)(F)F)(C1C=CC=C(CN(C)O)C=1)(=O)=O
計算された属性
- せいみつぶんしりょう: 269.03334884g/mol
- どういたいしつりょう: 269.03334884g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 350
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 66Ų
N-methyl-N-(3-trifluoromethanesulfonylphenyl)methylhydroxylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1990196-0.05g |
N-methyl-N-[(3-trifluoromethanesulfonylphenyl)methyl]hydroxylamine |
2228188-14-3 | 0.05g |
$612.0 | 2023-09-16 | ||
| Enamine | EN300-1990196-1.0g |
N-methyl-N-[(3-trifluoromethanesulfonylphenyl)methyl]hydroxylamine |
2228188-14-3 | 1g |
$728.0 | 2023-05-26 | ||
| Enamine | EN300-1990196-5g |
N-methyl-N-[(3-trifluoromethanesulfonylphenyl)methyl]hydroxylamine |
2228188-14-3 | 5g |
$2110.0 | 2023-09-16 | ||
| Enamine | EN300-1990196-10g |
N-methyl-N-[(3-trifluoromethanesulfonylphenyl)methyl]hydroxylamine |
2228188-14-3 | 10g |
$3131.0 | 2023-09-16 | ||
| Enamine | EN300-1990196-1g |
N-methyl-N-[(3-trifluoromethanesulfonylphenyl)methyl]hydroxylamine |
2228188-14-3 | 1g |
$728.0 | 2023-09-16 | ||
| Enamine | EN300-1990196-2.5g |
N-methyl-N-[(3-trifluoromethanesulfonylphenyl)methyl]hydroxylamine |
2228188-14-3 | 2.5g |
$1428.0 | 2023-09-16 | ||
| Enamine | EN300-1990196-0.1g |
N-methyl-N-[(3-trifluoromethanesulfonylphenyl)methyl]hydroxylamine |
2228188-14-3 | 0.1g |
$640.0 | 2023-09-16 | ||
| Enamine | EN300-1990196-0.25g |
N-methyl-N-[(3-trifluoromethanesulfonylphenyl)methyl]hydroxylamine |
2228188-14-3 | 0.25g |
$670.0 | 2023-09-16 | ||
| Enamine | EN300-1990196-10.0g |
N-methyl-N-[(3-trifluoromethanesulfonylphenyl)methyl]hydroxylamine |
2228188-14-3 | 10g |
$3131.0 | 2023-05-26 | ||
| Enamine | EN300-1990196-5.0g |
N-methyl-N-[(3-trifluoromethanesulfonylphenyl)methyl]hydroxylamine |
2228188-14-3 | 5g |
$2110.0 | 2023-05-26 |
N-methyl-N-(3-trifluoromethanesulfonylphenyl)methylhydroxylamine 関連文献
-
S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
2228188-14-3 (N-methyl-N-(3-trifluoromethanesulfonylphenyl)methylhydroxylamine) 関連製品
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 42464-96-0(NNMTi)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 1189426-16-1(Sulfadiazine-13C6)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
